N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021228-97-6
VCID: VC8433627
InChI: InChI=1S/C21H14ClF3N4OS/c22-15-7-6-14(21(23,24)25)10-17(15)27-19(30)12-31-20-18-11-16(13-4-2-1-3-5-13)28-29(18)9-8-26-20/h1-11H,12H2,(H,27,30)
SMILES: C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Molecular Formula: C21H14ClF3N4OS
Molecular Weight: 462.9 g/mol

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide

CAS No.: 1021228-97-6

Cat. No.: VC8433627

Molecular Formula: C21H14ClF3N4OS

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide - 1021228-97-6

Specification

CAS No. 1021228-97-6
Molecular Formula C21H14ClF3N4OS
Molecular Weight 462.9 g/mol
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H14ClF3N4OS/c22-15-7-6-14(21(23,24)25)10-17(15)27-19(30)12-31-20-18-11-16(13-4-2-1-3-5-13)28-29(18)9-8-26-20/h1-11H,12H2,(H,27,30)
Standard InChI Key VJESMEKAFRORJB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Introduction

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. Structurally, it combines a trifluoromethylated aromatic ring, a pyrazolo[1,5-A]pyrazine scaffold, and a sulfanylacetamide group. These features suggest possible applications in drug discovery, including anti-inflammatory or antifungal properties.

Synthetic Pathways

The synthesis of this compound likely involves:

  • Formation of the Pyrazolo[1,5-A]pyrazine Core
    Starting from pyrazole derivatives, the pyrazolo[1,5-A]pyrazine scaffold is synthesized through cyclization reactions involving appropriate halogenated intermediates.

  • Attachment of the Sulfanylacetamide Group
    The sulfanylacetamide moiety is introduced via nucleophilic substitution reactions using thiols and acyl chlorides.

  • Incorporation of the Trifluoromethylated Phenyl Group
    The trifluoromethylation is achieved using reagents like trifluoromethyl iodide or trifluoroacetic acid derivatives.

Potential Applications and Biological Activities

Based on structural features and analog studies:

  • Anti-inflammatory Activity
    Compounds with similar scaffolds have shown inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes .

  • Antifungal Potential
    Sulfanylacetamides are known for their efficacy against fungal pathogens such as Candida albicans and Rhodotorula mucilaginosa .

  • Drug-like Properties
    The trifluoromethyl group enhances pharmacokinetic properties such as bioavailability and metabolic resistance.

Analytical Characterization

Characterization techniques used for similar compounds include:

  • NMR Spectroscopy (¹H and ¹³C): Confirms structural integrity.

  • Mass Spectrometry (LC-MS): Determines molecular weight.

  • X-ray Crystallography: Provides insights into molecular geometry.

  • Docking Studies: Predicts binding affinity to biological targets.

Research Gaps and Future Directions

Despite its promising structure:

  • No specific biological assays for this compound have been reported.

  • Further studies are needed to evaluate its toxicity, pharmacodynamics, and pharmacokinetics.

  • Structure-activity relationship (SAR) studies could optimize its bioactivity.

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